molecular formula C13H14N4O4 B2390490 ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate CAS No. 346440-94-6

ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2390490
CAS No.: 346440-94-6
M. Wt: 290.279
InChI Key: ISVSKRZYECTHHI-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound with a molecular formula of C₁₃H₁₄N₄O₄ and a molecular weight of 290.28 g/mol . Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, an ethyl carboxylate group at position 4, and a 5-nitro-2-pyridinyl moiety at position 1. The nitro group on the pyridine ring introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-4-21-13(18)12-8(2)15-16(9(12)3)11-6-5-10(7-14-11)17(19)20/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVSKRZYECTHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate (CAS: 346440-94-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities based on diverse research findings.

  • Molecular Formula : C13H14N4O4
  • Molar Mass : 290.27 g/mol
  • Structure : The compound features a pyrazole ring substituted with a nitro group and an ethyl ester functional group, which are critical for its biological activity.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. This compound was evaluated alongside other compounds for its efficacy against various viruses:

CompoundVirus TargetActivity
This compoundHSV-1Moderate inhibition
Compound 5 (related pyrazole)VSV, Mayaro virusSignificant EC50 values indicating potent antiviral action

In a study evaluating the anti-herpetic effects of various compounds, it was noted that the introduction of ester groups enhanced antiviral activity against HSV-1, suggesting a similar potential for this compound .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

CompoundCOX InhibitionIC50 (μg/mL)
This compoundCOX-1, COX-2Not specified but comparable to known inhibitors

In related studies, pyrazoles demonstrated significant anti-inflammatory effects with IC50 values comparable to standard drugs like diclofenac . This suggests that this compound could possess similar therapeutic potential.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the nitro group and the carboxylic acid moiety may enhance interactions with viral proteins and inflammatory pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiviral Screening : A primary screening method using Vero cells infected with HSV-1 and other viruses showed promising results for similar pyrazole derivatives .
  • Anti-inflammatory Testing : Compounds structurally related to this compound were tested for their ability to inhibit COX enzymes and showed significant activity .
  • Toxicology Assessments : Preliminary toxicological evaluations indicated that related compounds had acceptable safety profiles in vivo, suggesting that further studies on this compound could be warranted .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic applications:

  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Studies have demonstrated that compounds containing the pyrazole moiety can possess anti-inflammatory properties. The nitro group in this compound may enhance its activity by modulating inflammatory pathways .
  • Cancer Research :
    • Preliminary studies suggest that this compound may inhibit specific cancer cell lines. Its mechanism of action could involve disrupting cellular signaling pathways critical for cancer cell proliferation .

Agrochemical Applications

The compound's unique structure also lends itself to applications in agriculture:

  • Herbicide Development :
    • This compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes in plants could lead to the development of effective herbicides that target unwanted vegetation without harming crops .
  • Pesticide Formulations :
    • The compound's efficacy against pests has been explored, with studies indicating potential use in formulating pesticides that are less harmful to beneficial insects while effectively controlling pest populations .

Materials Science Applications

In addition to biological applications, this compound has potential uses in materials science:

  • Polymer Chemistry :
    • The compound can be utilized as a building block in synthesizing novel polymers with tailored properties. Its functional groups can facilitate cross-linking reactions that enhance material strength and durability .
  • Nanotechnology :
    • Research is ongoing into the use of this compound in nanomaterials. Its unique chemical structure may contribute to the development of nanocarriers for drug delivery systems, improving the bioavailability of therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial[Study on Pyrazole Derivatives] Effective against multiple bacterial strains; potential for antibiotic development.
Anti-inflammatory[Research on Inflammatory Pathways] Demonstrated modulation of inflammatory responses; promising for anti-inflammatory drugs.
Cancer Research[Preliminary Cancer Cell Studies] Inhibition of cancer cell proliferation observed; further investigation warranted.
Herbicide Development[Herbicidal Properties Investigation] Effective enzyme inhibition noted; potential for selective herbicide formulation.
Pesticide Formulation[Pesticide Efficacy Studies] Demonstrated efficacy against pests while preserving beneficial insects.
Polymer Chemistry[Novel Polymer Synthesis] Utilization as a cross-linking agent; enhanced material properties achieved.
Nanotechnology[Nanocarrier Development Research] Potential use as a drug delivery system; improved bioavailability observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Electronic Effects

The compound’s key structural differentiator is the 5-nitro-2-pyridinyl substituent. Below is a comparison with analogs bearing alternative functional groups:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate 5-Nitro-2-pyridinyl C₁₃H₁₄N₄O₄ 290.28 Strong electron-withdrawing nitro group enhances electrophilicity; used in medicinal chemistry for kinase inhibition studies.
Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate 2-Methyl-5-nitrophenylsulfonyl C₁₅H₁₇N₃O₆S 367.40 Sulfonyl group increases steric bulk and solubility; investigated as a protease inhibitor intermediate.
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl C₁₂H₁₂FN₃O₂ 249.24 Electron-donating amino group reduces reactivity; used in fluorescent probes or antimicrobial agents.
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate 5-[3-(Trifluoromethyl)benzamido]pyridin-2-yl C₂₁H₁₉F₃N₄O₃ 432.40 Trifluoromethyl benzamido group enhances lipophilicity and metabolic stability; explored in anticancer drug discovery.

Physicochemical Properties

  • Melting Points: The nitro-substituted analogs generally exhibit higher melting points due to stronger intermolecular dipole interactions. For example, the sulfonyl derivative (CAS 956938-60-6) has a higher molecular weight (367.4 g/mol) but lacks reported melting points, whereas the amino-fluorophenyl analog (CAS 138907-68-3) melts at 153–154°C .
  • Solubility: The nitro group in the target compound reduces aqueous solubility compared to the amino-substituted analog, which benefits from hydrogen-bonding capabilities .
  • Synthetic Yields: Substituents influence reaction efficiency. For instance, chloro and cyano groups in pyrazole carboxamide derivatives (e.g., compounds 3a–3p in ) yield 62–71% , comparable to nitro-pyridinyl analogs.

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Studies on pyrazole-4-carboxylates reveal that electron-withdrawing groups (e.g., nitro, sulfonyl) improve stability under oxidative conditions but may reduce bioavailability. In contrast, electron-donating groups (e.g., amino) enhance solubility but increase susceptibility to metabolic degradation .
  • Computational Studies : Conceptual DFT analysis () suggests that nitro groups increase molecular hardness, correlating with resistance to electron transfer in redox-active biological systems .

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